molecular formula C9H9NO2 B2586781 (E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid CAS No. 1613049-74-3

(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid

Cat. No. B2586781
CAS RN: 1613049-74-3
M. Wt: 163.176
InChI Key: SUGXXVWXQDDZFV-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid, also known as 5-MPPO, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its ability to modulate certain biological processes. In

Scientific Research Applications

Synthesis and Biological Activity (E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid derivatives have been synthesized and studied for their antiviral and immunomodulating activities. These compounds are obtained through reactions involving N3-substituted amidrazones and maleic anhydride, followed by isomerization under specific conditions. The structures of these compounds are confirmed through various spectroscopy methods and, for some, X-ray crystallography. Their antiviral and immunomodulating activities have been examined, contributing valuable insights into the potential therapeutic applications of these compounds Modzelewska-Banachiewicz et al., 2009.

Luminescent Molecular Crystals The compound has also been used as a building block for the synthesis of organic molecular crystals exhibiting highly stable photoluminescence at ambient conditions. This research highlights the compound's utility in creating materials with long-term stable luminescent properties, which could have applications in various optical and electronic devices Zhestkij et al., 2021.

Supramolecular Structures Studies on the (E) and (Z) isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, a compound similar in structure, have shown significant differences in their molecular orientations and supramolecular structures. These findings emphasize the importance of isomeric forms in determining the physical properties and potential applications of these compounds in materials science Trujillo-Ferrara et al., 2004.

Coordination Polymers and Porosity Research involving coordination polymers derived from similar pyridyl carboxylic acids has demonstrated the ability to tune packing, interpenetration, and porosity of two-dimensional networks through the choice of metal ions and ligand side groups. This work suggests potential pathways for designing new materials with desired porosity and structural characteristics for applications such as gas storage or catalysis Tian et al., 2020.

Antioxidant and Anti-inflammatory Activities Fullerene-polyamine conjugates containing (E)-4-(Fullerenopyrrolidin-1-yl)-3-methylbut-2-enoic acid have shown promising antioxidative and anti-inflammatory activities. This research opens new avenues for the development of therapeutic agents leveraging the unique properties of fullerene derivatives Magoulas et al., 2012.

properties

IUPAC Name

(E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXXVWXQDDZFV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylpyridin-3-yl)prop-2-enoic acid

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